

Spectroscopic Elucidation of 5-Methoxy-4-Chromanone: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 5-Methoxy-4-Chromanone

Cat. No.: B1590909

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Introduction

5-Methoxy-4-Chromanone is a heterocyclic organic compound belonging to the chromanone family. The chromanone scaffold is a core structural motif in a wide array of natural products and synthetic molecules exhibiting significant biological activities. A thorough understanding of the spectroscopic properties of **5-Methoxy-4-Chromanone** is paramount for its unambiguous identification, purity assessment, and for guiding the synthesis of its derivatives in drug discovery and development programs. This in-depth technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **5-Methoxy-4-Chromanone**, grounded in fundamental principles and supported by data from analogous structures.

The molecular structure of **5-Methoxy-4-Chromanone**, with the systematic numbering of its atoms, is depicted below. This numbering will be used for the assignment of spectroscopic signals throughout this guide. The molecule has the chemical formula $C_{10}H_{10}O_3$ and a molecular weight of 178.18 g/mol [1].

Figure 1: Molecular structure of **5-Methoxy-4-Chromanone** with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For **5-Methoxy-4-Chromanone**, both 1H and ^{13}C NMR provide critical information for structural confirmation.

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **5-Methoxy-4-Chromanone** in 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
- ^1H NMR Acquisition:
 - Set the spectral width to approximately 16 ppm.
 - Use a 30-degree pulse angle.
 - Set the relaxation delay to 1-2 seconds.
 - Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Set the spectral width to approximately 220 ppm.
 - Use a proton-decoupled pulse sequence.
 - Employ a longer relaxation delay (e.g., 2-5 seconds) to ensure proper relaxation of quaternary carbons.
 - Acquire a larger number of scans (e.g., 1024 or more) to obtain adequate signal intensity.
- Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ^1H and 77.16 ppm for the central peak of the CDCl_3 triplet for ^{13}C .

^1H NMR Spectral Analysis

The ^1H NMR spectrum of **5-Methoxy-4-Chromanone** is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene protons of the dihydropyranone ring, and

the methoxy group protons. The anticipated chemical shifts and coupling patterns are detailed in Table 1.

Proton(s)	Expected Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Rationale
H-6, H-7, H-8	6.5 - 7.5	m	Aromatic protons on the benzene ring. The specific shifts and multiplicities will depend on the coupling between them. H-7 is expected to be a triplet, while H-6 and H-8 would be doublets of doublets or triplets, influenced by the electron-donating methoxy group and the electron-withdrawing carbonyl group.	
H-2	~ 4.5	t	~ 6-7	Methylene protons adjacent to the ether oxygen (O1), appearing as a triplet due to coupling with the H-3 protons.
H-3	~ 2.8	t	~ 6-7	Methylene protons alpha to the carbonyl group, appearing

			as a triplet due to coupling with the H-2 protons. These protons are deshielded by the adjacent carbonyl group.
-OCH ₃	~ 3.9	s	Protons of the methoxy group, appearing as a sharp singlet as there are no adjacent protons to couple with.

Table 1: Predicted ¹H NMR data for **5-Methoxy-4-Chromanone**.



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Figure 2: Workflow for ¹H NMR analysis of **5-Methoxy-4-Chromanone**.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in **5-Methoxy-4-Chromanone**. The expected chemical shifts are summarized in Table 2.

Carbon(s)	Expected Chemical Shift (δ , ppm)	Rationale
C-4	~ 190	Carbonyl carbon, highly deshielded.
C-5	~ 160	Aromatic carbon attached to the methoxy group, deshielded by the oxygen atom.
C-8a	~ 158	Aromatic carbon attached to the ether oxygen (O1).
C-7	~ 135	Aromatic CH carbon.
C-4a	~ 115	Quaternary aromatic carbon.
C-6, C-8	105 - 110	Aromatic CH carbons, shielded by the ortho/para electron-donating groups.
C-2	~ 68	Methylene carbon adjacent to the ether oxygen.
-OCH ₃	~ 56	Methoxy carbon.
C-3	~ 38	Methylene carbon alpha to the carbonyl group.

Table 2: Predicted ¹³C NMR data for **5-Methoxy-4-Chromanone**.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The IR spectrum of **5-Methoxy-4-Chromanone** will be dominated by absorptions from the carbonyl group, the aromatic ring, and the ether linkages.

Experimental Protocol: IR Spectroscopy

- Sample Preparation:

- KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
- Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment or the clean ATR crystal.
 - Record the sample spectrum over the range of 4000-400 cm^{-1} .
 - Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
- Data Processing: Perform a background subtraction to obtain the final absorbance or transmittance spectrum.

IR Spectral Analysis

The key vibrational frequencies expected in the IR spectrum of **5-Methoxy-4-Chromanone** are listed in Table 3.

Vibrational Mode	Expected Frequency (cm ⁻¹)	Intensity	Functional Group
C=O Stretch	~ 1680	Strong	Ketone (conjugated)
C-H Stretch (Aromatic)	3100 - 3000	Medium	Aromatic C-H
C-H Stretch (Aliphatic)	3000 - 2850	Medium	Methylene and Methoxy C-H
C=C Stretch (Aromatic)	1600 - 1450	Medium to Strong	Aromatic Ring
C-O Stretch (Aryl Ether)	1275 - 1200	Strong	Ar-O-C
C-O Stretch (Alkyl Ether)	1150 - 1085	Strong	R-O-R

Table 3: Predicted IR absorption bands for **5-Methoxy-4-Chromanone**.

The carbonyl stretching frequency is particularly diagnostic. For a saturated six-membered ring ketone, the C=O stretch typically appears around 1715 cm⁻¹. However, in **5-Methoxy-4-Chromanone**, the carbonyl group is conjugated with the aromatic ring, which lowers the stretching frequency to approximately 1680 cm⁻¹[2]. The strong absorptions corresponding to the aryl and alkyl ether C-O stretching further confirm the presence of the methoxy group and the pyranone ring system.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol: Mass Spectrometry

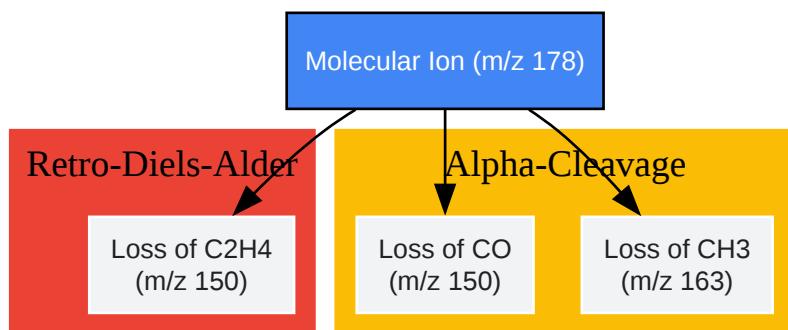
- Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a gas or liquid chromatograph.

- Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
- Data Acquisition: Record the mass-to-charge ratio (m/z) of the ions.

Mass Spectral Analysis

The mass spectrum of **5-Methoxy-4-Chromanone** is expected to show a molecular ion peak ($[M]^{+}\bullet$ or $[M+H]^{+}$) corresponding to its molecular weight. The fragmentation pattern will be characteristic of the chromanone scaffold.

- Molecular Ion: For a compound with the formula $C_{10}H_{10}O_3$, the exact mass is 178.06299 g/mol [1]. Therefore, a prominent peak at m/z 178 is expected in the EI spectrum, or m/z 179 in the ESI positive ion mode.
- Fragmentation Pattern: The chromanone ring is known to undergo characteristic fragmentation pathways, including retro-Diels-Alder (RDA) reactions and cleavage of the heterocyclic ring.



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Figure 3: Potential fragmentation pathways for **5-Methoxy-4-Chromanone** in Mass Spectrometry.

A key fragmentation would be the loss of a methyl radical ($\bullet CH_3$) from the methoxy group to give a fragment at m/z 163. Another common fragmentation is the loss of carbon monoxide

(CO) from the carbonyl group, leading to a fragment at m/z 150. Retro-Diels-Alder fragmentation of the dihydropyranone ring could lead to the loss of ethene (C₂H₄), also resulting in a fragment at m/z 150. Further fragmentation of these primary ions would lead to a characteristic fingerprint for the molecule.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary suite of tools for the comprehensive characterization of **5-Methoxy-4-Chromanone**. The expected ¹H and ¹³C NMR chemical shifts and coupling constants allow for the complete assignment of the proton and carbon skeletons. The characteristic IR absorptions confirm the presence of the key functional groups, particularly the conjugated ketone and ether moieties. Finally, mass spectrometry provides the molecular weight and a fragmentation pattern that is diagnostic of the chromanone framework. This guide serves as a valuable resource for researchers in the fields of medicinal chemistry, natural product synthesis, and materials science who are working with this important class of compounds.

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